11beta-Hydroxyetiocholanolone 11beta-Hydroxyetiocholanolone 3alpha,11beta-Dihydroxy-5beta-androstane-17-one is a 3-hydroxy steroid. It has a role as an androgen.
Brand Name: Vulcanchem
CAS No.: 739-26-4
VCID: VC21339542
InChI: InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1
SMILES: CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O
Molecular Formula: C19H30O3
Molecular Weight: 306.4 g/mol

11beta-Hydroxyetiocholanolone

CAS No.: 739-26-4

Cat. No.: VC21339542

Molecular Formula: C19H30O3

Molecular Weight: 306.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

11beta-Hydroxyetiocholanolone - 739-26-4

CAS No. 739-26-4
Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
IUPAC Name (3R,5R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1
Standard InChI Key PIXFHVWJOVNKQK-DLAZEALESA-N
Isomeric SMILES C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O
SMILES CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O
Canonical SMILES CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O

Chemical Properties and Structure

11beta-Hydroxyetiocholanolone, with the chemical formula C19H30O3 and molecular weight of 306.4 g/mol, belongs to the class of 3-hydroxy steroids with androgenic properties . Its formal chemical name is 3alpha,11beta-Dihydroxy-5beta-androstane-17-one, highlighting its structural features of having hydroxyl groups at the 3-alpha and 11-beta positions on the steroid backbone . The compound is registered under CAS number 739-26-4 and has been studied extensively since its identification .

Structural Characteristics

The compound features a tetracyclic structure characteristic of steroid hormones, with specific stereochemistry that distinguishes it from related metabolites. Its systematic IUPAC name is (3R,5R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one . This comprehensive nomenclature precisely describes the stereochemistry at each chiral center, which is critical for its biological activity and metabolism.

Identification and Synonyms

The compound is known by several synonyms in scientific literature, including:

SynonymType
11beta-HydroxyetiocholanoloneCommon name
3alpha,11beta-Dihydroxy-5beta-androstane-17-oneSystematic name
3alpha,11beta-Dihydroxy-5beta-androstan-17-oneAlternative systematic name
5beta-Androstan-3alpha,11beta-diol-17-oneAlternative name
NSC 53897Registry identifier

These various nomenclatures reflect the compound's significance across different research domains and analytical contexts .

Biochemical Role and Metabolism

11beta-Hydroxyetiocholanolone occupies a significant position in steroid metabolism pathways, particularly in relation to adrenal steroidogenesis.

Metabolic Pathways

The compound is primarily formed through the metabolism of cortisol and 11beta-hydroxyandrostenedione, making it an important marker for studying steroid metabolism and adrenal function. The production pathway involves several enzymatic steps:

  • Metabolism of cortisol through reduction and hydroxylation reactions

  • Conversion of 11beta-hydroxyandrostenedione through specific reductase enzymes

  • Further modifications by 11beta-hydroxysteroid dehydrogenase enzymes

These metabolic transformations are catalyzed by specific enzymes, including cytochrome P450 11β-hydroxylase (CYP11B1), which is abundantly expressed in the zona fasciculata and zona reticularis of the adrenal gland .

Enzymatic Interactions

11beta-Hydroxyetiocholanolone interacts significantly with the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a critical enzyme that converts cortisone into cortisol . This interaction plays a crucial role in modulating glucocorticoid levels within tissues, thereby affecting carbohydrate, lipid, and protein metabolism. The compound's effects on cellular function are complex and involve:

  • Enzyme inhibition or activation mechanisms

  • Alterations in gene expression patterns

  • Modulation of cellular metabolic responses to hormonal signals

Physiological Functions

Stress Response

This metabolite is integrally involved in the body's response to stress, with studies demonstrating that its levels rise significantly following stressors such as adrenocorticotropic hormone (ACTH) administration. This relationship with stress response mechanisms positions 11beta-Hydroxyetiocholanolone as a potential biomarker for assessing adrenal reactivity and stress adaptation capabilities.

The compound's production is primarily mediated by the adrenal enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which catalyzes the last step in cortisol synthesis under the influence of adrenocorticotropic hormone . This close relationship with cortisol metabolism underscores its importance in stress physiology and adaptation mechanisms.

Immune System Interactions

Emerging evidence suggests that 11beta-Hydroxyetiocholanolone may influence immune system responses, although further research is needed to fully characterize these interactions. These potential immunomodulatory effects add another dimension to the compound's physiological significance, suggesting roles beyond traditional hormonal regulation.

Clinical Significance

As a Biomarker

11beta-Hydroxyetiocholanolone functions as an important androgen metabolite marker. Elevated levels signify increased androgen production or potential exogenous androgen use, making it valuable in clinical assessments . The compound is particularly useful in evaluating:

In Pathological Conditions

Studies have demonstrated that alterations in glucocorticoid metabolites, including 11beta-Hydroxyetiocholanolone, are associated with various health conditions. For example:

  • Changes in urinary excretion patterns of glucocorticoid metabolites have been observed in children with cystic fibrosis compared to healthy controls

  • Altered 5 beta/5 alpha ring A-reduced metabolites ratios, including 11 beta-hydroxyetiocholanolone/11 beta-hydroxyandrosterone, are found in carrier parents of male pseudohermaphrodites with 5 alpha-reductase deficiency

  • The compound may have relevance in understanding conditions characterized by androgen excess such as congenital adrenal hyperplasia, premature adrenarche, and polycystic ovary syndrome

These clinical applications highlight the importance of 11beta-Hydroxyetiocholanolone in understanding hormone-related pathological conditions and potentially guiding diagnostic and therapeutic approaches.

Research Applications

11beta-Hydroxyetiocholanolone has significant applications in endocrinology research, serving as a key marker for studying steroid metabolism and enzyme pathways involved in steroid degradation . Its research utilities extend to:

Steroid Metabolism Studies

The compound provides valuable insights into the complexities of adrenal steroidogenesis and peripheral metabolism of androgens . Researchers utilize it to understand:

  • The regulation of hormone levels and homeostasis

  • Enzymatic pathways in steroid metabolism

  • The interconversion between active and inactive steroid forms

Stress Physiology Research

As a metabolite involved in the stress response, 11beta-Hydroxyetiocholanolone offers researchers a window into physiological adaptation to environmental and physiological stressors . This makes it particularly valuable in studies examining:

  • The hypothalamic-pituitary-adrenal axis function

  • Stress adaptation mechanisms

  • Chronic stress effects on hormonal regulation

Clinical Diagnostics Development

The compound contributes to the development of more sophisticated clinical diagnostic approaches for conditions involving adrenal dysfunction or androgen imbalances . Its unique properties make it valuable for:

  • Developing biomarker panels for endocrine disorders

  • Enhancing diagnostic precision in conditions characterized by subtle hormonal changes

  • Monitoring treatment effects in hormonal interventions

Analytical Methods

The accurate measurement of 11beta-Hydroxyetiocholanolone is crucial for both research and clinical applications. Several analytical approaches have been developed and refined to quantify this compound in biological samples.

Gas Chromatography

Gas chromatography has been traditionally employed to analyze urinary 5 beta/5 alpha ring A-reduced metabolites of C19 and C21 steroids, including 11beta-Hydroxyetiocholanolone . This technique allows for the separation and quantification of paired metabolites such as 11 beta-hydroxyetiocholanolone/11 beta-hydroxyandrosterone, providing valuable information about steroid metabolism patterns .

Modern Detection Methods

Contemporary analytical approaches for 11beta-Hydroxyetiocholanolone detection include:

  • Gas chromatography-mass spectrometry (GC-MS)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS)

  • Immunoassay techniques for specific applications

These methods offer varying degrees of sensitivity, specificity, and throughput for research and clinical applications.

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